An In-depth Technical Guide to N-(2,6-dimethylphenyl)pyridine-2-carboxamide
An In-depth Technical Guide to N-(2,6-dimethylphenyl)pyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic properties of N-(2,6-dimethylphenyl)pyridine-2-carboxamide, a compound of interest in medicinal chemistry and drug development. This document consolidates key chemical, physical, and potential biological data, alongside conceptual experimental protocols and pathway diagrams to support further research and development efforts.
Chemical and Physical Properties
N-(2,6-dimethylphenyl)pyridine-2-carboxamide, identified with the CAS number 39627-98-0, is an organic compound featuring a pyridine ring linked to a 2,6-dimethylphenyl group via a carboxamide bridge.[1][2] This structure imparts a unique combination of properties that make it a subject of scientific interest. The compound is a solid at room temperature and is known to be an impurity in the local anesthetics Mepivacaine and Bupivacaine.[1][3]
The core physicochemical properties of N-(2,6-dimethylphenyl)pyridine-2-carboxamide are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 39627-98-0 | [2][4] |
| Molecular Formula | C₁₄H₁₄N₂O | [2][4][5] |
| Molecular Weight | 226.27 g/mol | [2][4][5] |
| IUPAC Name | N-(2,6-dimethylphenyl)pyridine-2-carboxamide | [3] |
| Synonyms | 2',6'-Picolinoxylidide, N-(2,6-Dimethylphenyl)-2-picolinamide | [1][2] |
| Physical State | Solid | [5] |
| Melting Point | 103-105 °C | [5] |
| Solubility | No data available | [5] |
| InChI Key | SHZDEASIMRREIQ-UHFFFAOYSA-N | [2] |
| SMILES | Cc1cccc(C)c1NC(=O)c2ccccn2 | [3] |
Synthesis and Characterization
Conceptual Synthesis Protocol
A plausible synthetic route for N-(2,6-dimethylphenyl)pyridine-2-carboxamide would involve the acylation of 2,6-dimethylaniline with a derivative of picolinic acid (pyridine-2-carboxylic acid). The key steps are outlined below:
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Activation of Picolinic Acid: Picolinic acid is first converted to a more reactive derivative, such as an acyl chloride or an activated ester. This can be achieved by reacting picolinic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), or with a peptide coupling reagent.
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Amide Bond Formation: The activated picolinic acid derivative is then reacted with 2,6-dimethylaniline in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the hydrogen chloride byproduct. This reaction forms the desired amide bond.
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Purification: The crude product is then purified using standard laboratory techniques such as recrystallization or column chromatography to yield pure N-(2,6-dimethylphenyl)pyridine-2-carboxamide.
A generalized workflow for this synthesis is depicted in the following diagram:
Analytical Characterization
The structural confirmation of the synthesized N-(2,6-dimethylphenyl)pyridine-2-carboxamide would typically involve a suite of spectroscopic and analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be crucial for elucidating the chemical structure, confirming the presence and connectivity of the aromatic rings, the methyl groups, and the amide linkage.
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Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the carbonyl group, and the aromatic C-H and C=C stretching vibrations.
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Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.
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Elemental Analysis: Combustion analysis would provide the empirical formula of the compound, which should match the calculated values for C₁₄H₁₄N₂O.
Potential Biological Activities and Mechanisms of Action
While extensive biological data for N-(2,6-dimethylphenyl)pyridine-2-carboxamide is limited, the broader class of pyridine carboxamides has been investigated for various therapeutic applications.[6][7][8] Furthermore, structurally related compounds containing the N-(2,6-dimethylphenyl) moiety have shown notable pharmacological activities.
Anticonvulsant Activity
Research on structurally similar compounds suggests that N-(2,6-dimethylphenyl)pyridine-2-carboxamide may possess anticonvulsant properties. For instance, N-(2,6-dimethylphenyl)pyridinedicarboximides have demonstrated activity against maximal electroshock (MES)-induced seizures in animal models.[9] Additionally, N-(2,6-dimethylphenyl)-substituted semicarbazones have been identified as potent anticonvulsants, with a proposed mechanism involving the enhancement of GABAergic neurotransmission.[10]
The potential mechanisms of action for anticonvulsant drugs are multifaceted and can involve:[11][12]
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Modulation of Voltage-Gated Ion Channels: Primarily the blockade of voltage-gated sodium channels, which reduces the rapid firing of neurons.
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Enhancement of GABAergic Inhibition: Increasing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).
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Inhibition of Glutamatergic Excitation: Reducing the excitatory effects of the neurotransmitter glutamate.
The following diagram illustrates these potential anticonvulsant mechanisms:
References
- 1. CAS 39627-98-0: N-(2,6-Dimethylphenyl)-2-pyridinecarboxami… [cymitquimica.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. N-(2,6-Dimethylphenyl)pyridine-2-carboxamide [lgcstandards.com]
- 4. N-(2,6-Dimethylphenyl)pyridine-2-carboxamide - [sigmaaldrich.com]
- 5. aksci.com [aksci.com]
- 6. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 8. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anticonvulsant activity of two N-(2,6- dimethylphenyl)pyridinedicarboximides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of N-(2,6-dimethylphenyl)-substituted semicarbazones as anticonvulsants: hybrid pharmacophore-based design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticonvulsant Drug Mechanisms - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Anticonvulsants: aspects of their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
